molecular formula C21H16N2O B2551405 11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one CAS No. 1798341-87-3

11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one

Cat. No. B2551405
CAS RN: 1798341-87-3
M. Wt: 312.372
InChI Key: CRNRFBOTAWJZPD-UHFFFAOYSA-N
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Description

The compound "11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^4,9]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one" is a complex organic molecule that likely belongs to the class of diazatricyclo compounds. These compounds are characterized by their multiple ring structures that include nitrogen atoms within the ring system. The presence of a 4-methylphenyl group suggests aromaticity and potential for varied chemical reactivity.

Synthesis Analysis

The synthesis of related diazatricyclo compounds has been explored in several studies. For instance, the synthesis of monocyclic 1,4-dihetero seven-membered ring compounds has been achieved using thermal valence bond isomerization of tricycloheptane systems . This method could potentially be adapted for the synthesis of the compound , considering the similarities in the ring structures and the presence of nitrogen atoms.

Molecular Structure Analysis

The molecular structure of diazatricyclo compounds can be quite complex, with multiple rings and heteroatoms. The crystal structure of a related compound, ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7]trideca-2(7),3,5-trien-13-carboxylate, was determined using single crystal XRD, which revealed the conformation properties of the structure . This technique could be employed to analyze the molecular structure of "11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^4,9]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one" to gain insights into its conformation and potential reactivity.

Chemical Reactions Analysis

The chemical reactions of diazatricyclo compounds can vary widely depending on the substituents and the position of the heteroatoms within the rings. The study of two hydrochlorides of a related compound, 7-methyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene, showed how protonation occurs at different amine nitrogen atoms, affecting the overall structure and reactivity . This suggests that the compound may also undergo interesting chemical reactions, particularly in acidic or basic conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^4,9]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one" are not detailed in the provided papers, related compounds have been synthesized and analyzed to provide a basis for comparison. For example, the synthesis of a sparteine surrogate involved the use of organolithium reagents, magnesium, copper, and palladium, indicating the potential for complexation and coordination chemistry . These properties, along with solubility, melting point, and stability, would need to be empirically determined for a comprehensive analysis of the compound's physical and chemical properties.

Scientific Research Applications

Fluorescent Devices for Protons and Metal Ions The compound has been utilized in the creation of fluorescent devices for detecting protons and metal ions, showcasing its application in the development of new materials for sensing and detection. These macrocycles, with their unique structural features, offer a novel approach to the design of sensors and indicators for environmental and biomedical applications (Tamayo et al., 2005).

Synthesis of Seven-Membered Heterocycles The compound serves as a precursor in the synthesis of seven-membered heterocycles, including 1,4-dihetero compounds. This aspect underlines its utility in synthetic organic chemistry, particularly in the development of new methods for constructing complex cyclic structures that could have significant implications in pharmaceuticals and materials science (Kurita et al., 1985).

Formation of Oxygen-Bridged Heterocycles Additionally, research involving the compound has led to the formation of oxygen-bridged heterocycles through the Hantzsch synthesis, further demonstrating its versatility in heterocyclic chemistry. This contributes to the broader understanding of cyclic compound synthesis and opens up new pathways for the development of compounds with potential applications in various fields of chemistry and biology (Svetlik et al., 1988).

Thermal Chemistry and Rearrangements The thermal chemistry and rearrangements of related compounds have been studied, providing insight into the stability and reactivity of these complex molecules. Such studies are crucial for designing new materials and understanding the fundamental processes that govern chemical transformations, which can be applied across a range of scientific disciplines (Kuhn et al., 2014).

properties

IUPAC Name

6-(4-methylphenyl)-11H-benzo[c][1,5]benzodiazocin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)23-21(24)17-7-3-5-9-19(17)22-20/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNRFBOTAWJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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